2-chloro-1-(3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
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Overview
Description
2-chloro-1-(3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one is a complex organic compound that belongs to the class of benzoxazepines These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a benzoxazepine ring, which is a seven-membered ring containing both oxygen and nitrogen atoms, fused with a benzene ring
Preparation Methods
The synthesis of 2-chloro-1-(3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-chloro-1-(3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives with different functional groups.
Oxidation Reactions: The propanone moiety can undergo oxidation to form carboxylic acids or other oxidized products, depending on the reagents and conditions used.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-1-(3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic applications, including its potential as an antiviral, anticancer, or anti-inflammatory agent.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-(3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-chloro-1-(3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one can be compared with other benzoxazepine derivatives, such as:
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar structure but contains a quinoline ring instead of a benzoxazepine ring.
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound contains a dioxaphospholane ring and is used in different chemical applications.
Properties
IUPAC Name |
2-chloro-1-(3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-8-17-12-6-4-3-5-11(12)7-15(9)13(16)10(2)14/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILCGWROOIUANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2CN1C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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